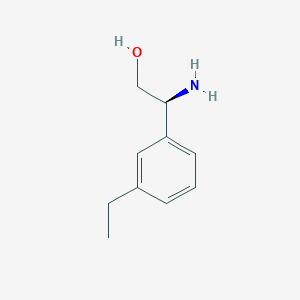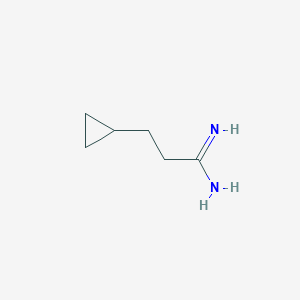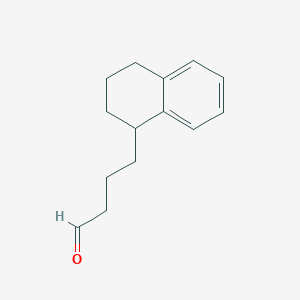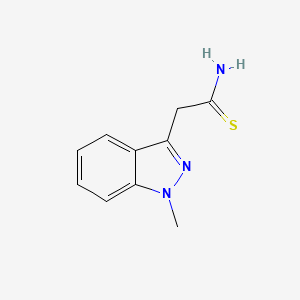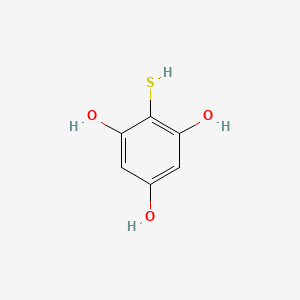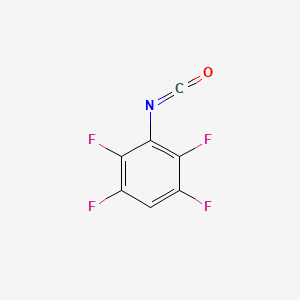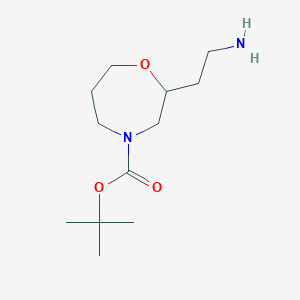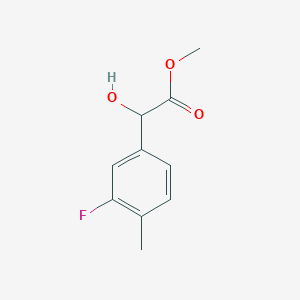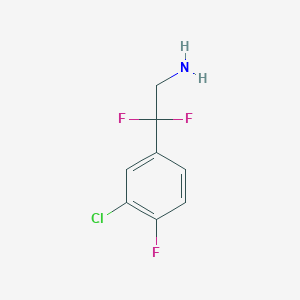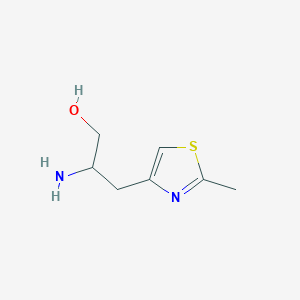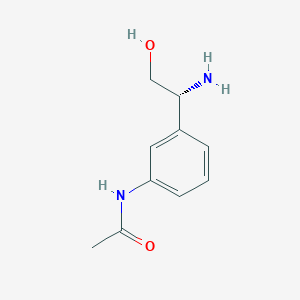
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C11H15NO2 This compound features a propanoic acid backbone substituted with a 6-methylpyridin-2-yl group and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by the introduction of the propanoic acid moiety through a series of reactions involving intermediates such as esters or nitriles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
2,2-Dimethylpropanoic acid:
6-Methylpyridine: This compound contains the pyridine ring with a methyl group but does not have the propanoic acid moiety.
Uniqueness: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the combination of the propanoic acid backbone and the 6-methylpyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(12-8)7-11(2,3)10(13)14/h4-6H,7H2,1-3H3,(H,13,14) |
InChIキー |
BHAZENZFKMXNLM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
